molecular formula C12H8O3 B11770188 5-(3-Formylphenyl)furan-2-carbaldehyde CAS No. 886509-16-6

5-(3-Formylphenyl)furan-2-carbaldehyde

Cat. No.: B11770188
CAS No.: 886509-16-6
M. Wt: 200.19 g/mol
InChI Key: AUTGTTOFPBKQAX-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a formyl group at the second position and a phenyl ring substituted with a formyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Formylphenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. This reaction introduces formyl groups into the furan ring, resulting in the desired compound .

Another method involves the use of furan and benzaldehyde derivatives under specific reaction conditions to form the target compound. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Formylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: 5-(3-Carboxyphenyl)furan-2-carboxylic acid

    Reduction: 5-(3-Hydroxyphenyl)furan-2-carbinol

    Substitution: Various substituted derivatives depending on the substituent introduced

Mechanism of Action

The mechanism of action of 5-(3-Formylphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity can lead to the inhibition of enzymes or the modification of biomolecules, resulting in various biological effects .

Properties

CAS No.

886509-16-6

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

5-(3-formylphenyl)furan-2-carbaldehyde

InChI

InChI=1S/C12H8O3/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-8H

InChI Key

AUTGTTOFPBKQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(O2)C=O)C=O

Origin of Product

United States

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